Cas no 352535-84-3 (3-bromo-2,6-difluorophenylboronic acid)
3-bromo-2,6-difluorophenylboronic acid Chemical and Physical Properties
Names and Identifiers
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- 3-Bromo-2,6-difluorobenzeneboronic acid
- 3-Bromo-2,6-difluorophenylboronic acid
- A822691
- BORONIC ACID, B-(3-BROMO-2,6-DIFLUOROPHENYL)-
- MFCD05664226
- (3-bromo-2,6-difluorophenyl)boronic acid
- SCHEMBL3318185
- 3-BROMO-2 6-DIFLUOROPHENYLBORONIC ACID
- (3-Bromo-2,6-difluorophenyl)boronicacid
- 3-Bromo-2,6-difluorophenylboronicacid
- DTXSID30584262
- AM85112
- FT-0652979
- J-511839
- BP-11425
- SY101421
- 3-Bromo-2,6-difluorobenzeneboronicacid
- CS-W012867
- N11983
- AS-64149
- BCP18955
- 352535-84-3
- AKOS015833867
- (3-bromo-2,6-difluoro-phenyl)boronic acid
- DB-010541
- 3-bromo-2,6-difluorophenylboronic acid
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- MDL: MFCD05664226
- Inchi: 1S/C6H4BBrF2O2/c8-3-1-2-4(9)5(6(3)10)7(11)12/h1-2,11-12H
- InChI Key: IOPHTXLBAFNMMI-UHFFFAOYSA-N
- SMILES: BrC1=CC=C(C(B(O)O)=C1F)F
Computed Properties
- Exact Mass: 235.94600
- Monoisotopic Mass: 235.94558g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 12
- Rotatable Bond Count: 1
- Complexity: 161
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Surface Charge: 0
- Tautomer Count: nothing
- XLogP3: nothing
- Topological Polar Surface Area: 40.5Ų
Experimental Properties
- Density: 1.82
- Melting Point: 122-127 °C (lit.)
- Boiling Point: 312.9 °C at 760 mmHg
- Flash Point: 312.9 °C at 760 mmHg
- Refractive Index: 1.547
- PSA: 40.46000
- LogP: 0.40710
3-bromo-2,6-difluorophenylboronic acid Security Information
- Hazardous Material transportation number:NONH for all modes of transport
- WGK Germany:3
- HazardClass:IRRITANT, CORROSIVE
3-bromo-2,6-difluorophenylboronic acid Customs Data
- HS CODE:2931900090
- Customs Data:
China Customs Code:
2931900090Overview:
2931900090. Other organic-Inorganic compound. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:AB(Customs clearance form for Inbound Goods,Customs clearance form for outbound goods). MFN tariff:6.5%. general tariff:30.0%
Summary:
2931900090. other organo-inorganic compounds. VAT:17.0%. Tax rebate rate:13.0%. Supervision conditions:AB(certificate of inspection for goods inward,certificate of inspection for goods outward). MFN tariff:6.5%. General tariff:30.0%
3-bromo-2,6-difluorophenylboronic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Fluorochem | 225046-1g |
3-Bromo-2,6-difluorobenzeneboronic acid |
352535-84-3 | 95% | 1g |
£25.00 | 2022-02-28 | |
| Fluorochem | 225046-5g |
3-Bromo-2,6-difluorobenzeneboronic acid |
352535-84-3 | 95% | 5g |
£76.00 | 2022-02-28 | |
| Fluorochem | 225046-25g |
3-Bromo-2,6-difluorobenzeneboronic acid |
352535-84-3 | 95% | 25g |
£225.00 | 2022-02-28 | |
| abcr | AB231642-1 g |
3-Bromo-2,6-difluorobenzeneboronic acid |
352535-84-3 | 1g |
€76.00 | 2023-04-27 | ||
| abcr | AB231642-5 g |
3-Bromo-2,6-difluorobenzeneboronic acid |
352535-84-3 | 5g |
€144.00 | 2023-04-27 | ||
| abcr | AB231642-25 g |
3-Bromo-2,6-difluorobenzeneboronic acid |
352535-84-3 | 25g |
€348.00 | 2023-04-27 | ||
| TRC | B689508-100mg |
3-Bromo-2,6-difluorophenylboronic acid |
352535-84-3 | 100mg |
$ 64.00 | 2023-04-18 | ||
| TRC | B689508-250mg |
3-Bromo-2,6-difluorophenylboronic acid |
352535-84-3 | 250mg |
$ 75.00 | 2023-04-18 | ||
| TRC | B689508-500mg |
3-Bromo-2,6-difluorophenylboronic acid |
352535-84-3 | 500mg |
$ 87.00 | 2023-04-18 | ||
| TRC | B689508-1g |
3-Bromo-2,6-difluorophenylboronic acid |
352535-84-3 | 1g |
$ 98.00 | 2023-04-18 |
3-bromo-2,6-difluorophenylboronic acid Suppliers
3-bromo-2,6-difluorophenylboronic acid Related Literature
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Luis Miguel Azofra,Douglas R. MacFarlane,Chenghua Sun Chem. Commun., 2016,52, 3548-3551
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2. An investigation of the electrochemical delithiation process of carbon coated α-Fe2O3nanoparticlesAdrian Brandt,Florian Winter,Sebastian Klamor,Frank Berkemeier,Jatinkumar Rana,Rainer Pöttgen,Andrea Balducci J. Mater. Chem. A, 2013,1, 11229-11236
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Stephen P. Fletcher,Richard B. C. Jagt,Ben L. Feringa Chem. Commun., 2007, 2578-2580
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Xiaofeng Lin RSC Adv., 2016,6, 9002-9006
Additional information on 3-bromo-2,6-difluorophenylboronic acid
Introduction to 3-bromo-2,6-difluorophenylboronic Acid (CAS No. 352535-84-3) and Its Applications in Modern Chemical Biology
3-bromo-2,6-difluorophenylboronic acid, identified by the Chemical Abstracts Service Number (CAS No.) 352535-84-3, is a specialized organic compound that has garnered significant attention in the field of chemical biology and pharmaceutical research. This boronic acid derivative, characterized by its bromo and fluoro substituents, exhibits unique chemical properties that make it a valuable tool in the synthesis of complex molecules, particularly in the development of novel therapeutic agents.
The structure of 3-bromo-2,6-difluorophenylboronic acid consists of a phenyl ring substituted with two fluorine atoms at the 2 and 6 positions, and a bromine atom at the 3 position. The boronic acid functional group (-B(OH)₂) is attached to the phenyl ring, which imparts reactivity that is highly useful in cross-coupling reactions such as Suzuki-Miyaura couplings. These reactions are fundamental in organic synthesis, enabling the formation of carbon-carbon bonds between boronic acids and aryl or vinyl halides.
In recent years, 3-bromo-2,6-difluorophenylboronic acid has been increasingly utilized in the synthesis of biologically active compounds. Its fluorinated aromatic ring enhances metabolic stability and binding affinity, making it an attractive scaffold for drug discovery. The bromine substituent provides a handle for further functionalization via palladium-catalyzed reactions, allowing chemists to tailor the molecule for specific biological targets.
One of the most compelling applications of 3-bromo-2,6-difluorophenylboronic acid is in the development of kinase inhibitors. Kinases are enzymes that play a crucial role in cell signaling pathways and are often implicated in diseases such as cancer. By designing small molecules that selectively inhibit kinase activity, researchers can develop targeted therapies with improved efficacy and reduced side effects. The boronic acid moiety in 3-bromo-2,6-difluorophenylboronic acid allows for the creation of high-affinity binders through coordination with the hinge region of kinases.
Recent studies have highlighted the utility of 3-bromo-2,6-difluorophenylboronic acid in the synthesis of fluorescent probes for cellular imaging. The combination of fluorine atoms and a boronic acid group enables the development of probes that can be used to track biological processes in real-time. These probes are particularly useful in studying protein-protein interactions and metabolic pathways within living cells.
The fluorinated aromatic system in 3-bromo-2,6-difluorophenylboronic acid also makes it a valuable intermediate in materials science. Fluorinated compounds are known for their unique electronic properties, which can be exploited in the development of organic semiconductors and liquid crystals. By incorporating 3-bromo-2,6-difluorophenylboronic acid into these materials, researchers can fine-tune their properties for specific applications in electronics and optoelectronics.
The synthesis of 3-bromo-2,6-difluorophenylboronic acid typically involves multi-step organic transformations starting from commercially available precursors. The introduction of fluorine atoms is often achieved through electrophilic aromatic substitution or metal-catalyzed cross-coupling reactions. The final step involves the installation of the boronic acid group via lithiation followed by reaction with triisopropyl borate (TIB). This synthetic route highlights the compound's versatility and accessibility for researchers.
In conclusion, 3-bromo-2,6-difluorophenylboronic acid (CAS No. 352535-84-3) is a versatile and highly functional compound with broad applications in chemical biology and pharmaceutical research. Its unique structural features make it an invaluable tool for drug discovery, cellular imaging, and materials science. As research continues to uncover new applications for this compound, its importance is likely to grow further, driving innovation across multiple scientific disciplines.
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